2-Cyclopentylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

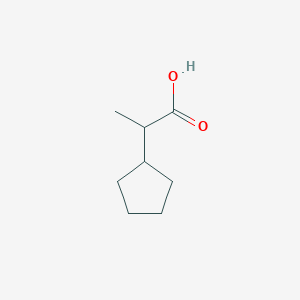

2-Cyclopentylpropanoic acid, also known as CPP, is a chemical compound that belongs to the family of cyclopentanes. It is an aliphatic carboxylic acid with the molecular formula C8H14O2 .

Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The specific physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

1. Synthetic Utility in Organic Chemistry

2-Cyclopentylpropanoic acid and its derivatives exhibit significant utility in organic synthesis, particularly in the formation of complex molecular structures. The carbon-carbon bond cleavage of cyclopropanols, closely related to this compound, is an area of intense research, with applications in homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening. These reactions enable the construction of unique three-carbon synthons, essential for synthesizing various organic compounds (McDonald, Mills, West, & Rousseaux, 2020).

2. Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of organic molecules. For example, 3-(2 S -Heptylcycloprop-1 S -yl)propanoic acid 2-phenylethanamide, a derivative of this compound, was synthesized and used for understanding stereochemistry in organic compounds, which is crucial for the development of pharmaceuticals and other biologically active substances (Dulayymi, Baird, & Jones, 2004).

3. Lactonization and Pharmaceutical Applications

The lactonization of brominated derivatives of β-benzoylpropionic acid, a compound structurally related to this compound, leads to the formation of butenolides. These are vital for synthesizing a wide range of biologically active products, including antibiotics and herbicidal agents (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

4. Biological Activities and Synthesis of Thiourea Derivatives

Cyclopropanecarboxylic acid derivatives, structurally similar to this compound, are used as leading compounds for their biological activities. The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown significant herbicidal and fungicidal activities, indicating the potential of these compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).

5. Catalysis and Cyclization Reactions

This compound derivatives are involved in catalytic and cyclization reactions. These reactions are integral to creating complex organic molecules, essential for pharmaceutical and chemical industries. For instance, the cyclization of cyclopropylideneacetic acids and esters, similar in structure to this compound, leads to the synthesis of various furanones and pyranones (Huang & Zhou, 2002).

Mechanism of Action

Target of Action

It is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection .

Mode of Action

The ester group of the prodrug is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient . Examples of such prodrugs include testosterone cypionate, estradiol cypionate, hydrocortisone cypionate, oxabolone cipionate, and mesterolone cypionate .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various prodrugs

Pharmacokinetics

It is known that the compound is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that the compound is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . This suggests that the compound may have a prolonged effect at the molecular and cellular level.

Action Environment

It is known that the lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . This suggests that the compound’s action may be influenced by the lipid content of the environment.

properties

IUPAC Name |

2-cyclopentylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUKLEOOKNOIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7028-22-0 |

Source

|

| Record name | 2-cyclopentylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)

![N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2467933.png)

![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)

![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B2467943.png)

![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2467947.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)